
(2-Methylaziridin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylaziridin-1-yl)(o-tolyl)methanone is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a tolyl group, which is a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(o-tolyl)methanone typically involves the reaction of o-tolylmethanone with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic attack of the aziridine on the carbonyl group of the tolyl methanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2-Methylaziridin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxaziridines or other nitrogen-containing heterocycles.
Reduction: Alcohols or amines.
Substitution: Substituted aziridines or other derivatives.
科学的研究の応用
(2-Methylaziridin-1-yl)(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Methylaziridin-1-yl)(o-tolyl)methanone involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modification of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
Similar Compounds
(2-Methylaziridin-1-yl)(p-tolyl)methanone: Similar structure but with the methyl group on the para position of the benzene ring.
(2-Methylaziridin-1-yl)(m-tolyl)methanone: Similar structure but with the methyl group on the meta position of the benzene ring.
(2-Ethylaziridin-1-yl)(o-tolyl)methanone: Similar structure but with an ethyl group on the aziridine ring instead of a methyl group.
Uniqueness
(2-Methylaziridin-1-yl)(o-tolyl)methanone is unique due to the specific positioning of the methyl group on the aziridine ring and the o-tolyl group. This specific arrangement influences its reactivity and the types of interactions it can have with molecular targets, making it distinct from its analogs.
特性
CAS番号 |
21384-42-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
(2-methylaziridin-1-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-5-3-4-6-10(8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChIキー |
QILQUIIZFMPDFS-UHFFFAOYSA-N |
正規SMILES |
CC1CN1C(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


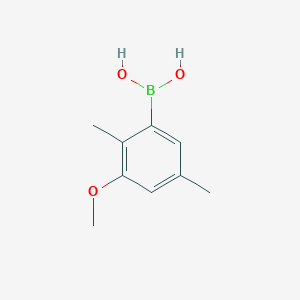
![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)

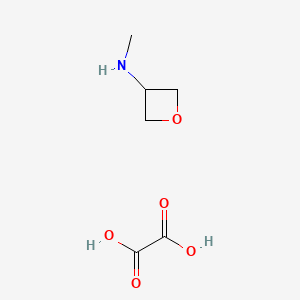
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)

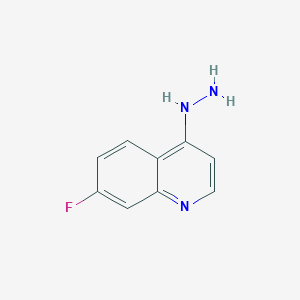
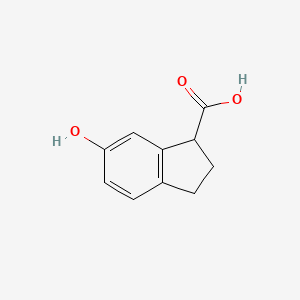
![1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B11911097.png)

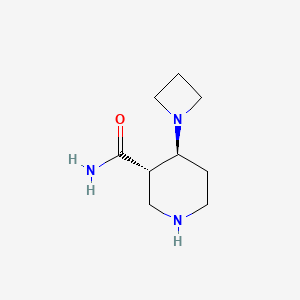
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)
